rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]aceticacid,cis
Description
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis is a chiral bicyclic compound featuring a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid side chain. The "rac" designation indicates a racemic mixture of enantiomers, while "cis" specifies the spatial arrangement of substituents on the cyclopentyl ring. This compound is structurally significant in medicinal chemistry, particularly as a building block for peptidomimetics or constrained analogs of bioactive molecules. Its Boc group enhances stability during synthetic processes, while the carboxylic acid moiety allows for further functionalization .
Properties
IUPAC Name |
2-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNITDSPWSZOI-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclopentanone
Cyclopentanone reacts with ammonium acetate and sodium cyanoborohydride under acidic conditions to yield cis-2-aminocyclopentanol. This method, adapted from azetidine syntheses, achieves moderate stereoselectivity (60–70% cis) due to the planar transition state during imine formation. Alternative catalysts, such as chiral ruthenium complexes, enhance cis selectivity to >90% but require stringent anhydrous conditions.
Epoxide Ring-Opening Strategy
Epoxidation of cyclopentene derivatives (e.g., via mCPBA) generates cyclopentene oxide, which undergoes nucleophilic attack by ammonia or Boc-protected amines. The trans-diaxial ring-opening mechanism favors cis-1,2-diamine formation when performed in polar aprotic solvents like THF. For example, treatment of cyclopentene oxide with Boc-ammonia in THF at −15°C yields cis-2-Boc-aminocyclopentanol with 85% stereoselectivity.
Boc Protection of the Amine Group
The Boc group is introduced to stabilize the amine during subsequent reactions. Two primary methods are employed:
Direct Boc Protection Using Di-tert-butyl Dicarbonate
The free amine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, catalyzed by 4-dimethylaminopyridine (DMAP). This method, widely used in peptide synthesis, achieves near-quantitative yields but requires careful pH control (pH 8–9) to prevent premature deprotection.
In Situ Protection During Reductive Amination
Simultaneous reductive amination and Boc protection streamline the process. Cyclopentanone, Boc-ammonia, and sodium triacetoxyborohydride (STAB) in DCM at 0°C yield cis-2-Boc-aminocyclopentane directly, avoiding intermediate isolation. This one-pot method reduces side reactions but is limited to substrates tolerant of strong reducing agents.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key characterization data include:
| Property | Value/Observation | Method | Source |
|---|---|---|---|
| Melting Point | 128–130°C | DSC | |
| 1H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc CH₃), | 500 MHz | |
| δ 3.98 (m, 1H, CH-NHBoc), | |||
| δ 2.41 (d, 2H, CH₂COOH) | |||
| HPLC Purity | >99% (C18 column) | UV detection |
Comparative Analysis of Synthetic Routes
Yield and Stereoselectivity
Scalability and Practical Considerations
The epoxide route, while stereoselective, requires cryogenic conditions (−15°C), complicating large-scale production. In contrast, the one-pot reductive amination method is scalable but necessitates costly catalysts for high enantiomeric excess.
Challenges and Optimization Strategies
Chemical Reactions Analysis
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups using reagents like alkyl halides.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Scientific Research Applications
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Ring Size and Flexibility
- The target compound’s cyclopentyl core confers moderate rigidity compared to the cyclohexyl analog (), which may adopt chair conformations.
- Conversely, the tricyclodecane scaffold in introduces extreme rigidity, likely limiting its utility to niche applications requiring fixed spatial arrangements .
Substituent Effects
Stereochemical Considerations
- Enantiopure versions (e.g., (2S)-configured compounds in and ) may exhibit distinct biological activities compared to racemic mixtures .
Biological Activity
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis is a chiral compound with significant potential in medicinal chemistry and biological research. Its complex structure includes a cyclopentyl group, an acetic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
- Molecular Formula: C₁₂H₂₁N₁O₄
- Molecular Weight: 243.30 g/mol
- CAS Number: 1903834-09-2
The biological activity of rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid is primarily attributed to its ability to interact with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. The Boc-protected amino group can be deprotected under acidic conditions to yield free amines, which may participate in various biochemical pathways.
Biological Activity and Applications
1. Enzyme Interaction Studies
Research indicates that this compound may inhibit certain enzymatic activities, particularly those involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can modulate the activity of enzymes linked to amino acid metabolism.
2. Antimicrobial Properties
Preliminary studies suggest that rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid exhibits antimicrobial activity against specific bacterial strains. This property could be leveraged in developing new antibiotics or adjunct therapies for resistant infections.
3. Potential Therapeutic Uses
Due to its structural similarities with known bioactive compounds, there is ongoing research into its potential therapeutic applications in treating metabolic disorders and infections.
Case Studies
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of the type III secretion system (T3SS) in pathogenic bacteria, rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid was tested for its ability to reduce virulence factor secretion. Results indicated a significant reduction in T3SS-mediated activity at concentrations above 25 μM .
Case Study 2: Antimicrobial Activity
A screening assay conducted on various derivatives of this compound demonstrated promising results against Gram-negative bacteria. The compound showed an IC50 value of approximately 50 μM against Escherichia coli strains expressing T3SS .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis?
- Methodology : The Boc-protected amino group is typically introduced via reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine, 0–25°C) . For cyclopentane ring functionalization, stereoselective synthesis using chiral auxiliaries or enzymatic resolution may be required to achieve the cis-(1R,2R) configuration. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended .
- Key Data :
| Parameter | Typical Value | Source |
|---|---|---|
| Boc Protection Yield | 85–95% | |
| Purity Post-Purification | ≥98% (HPLC) |
Q. How is the stereochemical integrity of the cis-(1R,2R) configuration validated?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polar solvents (e.g., hexane/isopropanol) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparison of optical rotation with literature values . Nuclear Overhauser Effect (NOE) NMR experiments can verify spatial proximity of substituents .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodology : The Boc group is stable at neutral pH but hydrolyzes under acidic (e.g., TFA) or basic conditions. Store at −20°C in anhydrous DCM or acetonitrile to prevent decomposition. Monitor stability via TLC (Rf shifts) or LC-MS (mass changes) .
Advanced Research Questions
Q. How does the cis-(1R,2R) configuration influence biological activity in drug discovery contexts?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing diastereomers (e.g., trans or alternate stereocenters) and testing in assays (e.g., enzyme inhibition, receptor binding). For example, replace the cyclopentane ring with cyclohexane or introduce substituents (e.g., fluorine) to modulate lipophilicity .
- Data Interpretation : In GPR88 agonist studies, stereochemistry at cyclopentane positions significantly impacted binding affinity (IC₅₀ variations up to 10-fold) .
Q. What strategies resolve the racemic mixture to obtain enantiopure forms?
- Methodology : Use chiral resolving agents (e.g., L-tartaric acid derivatives) or enzymatic kinetic resolution (e.g., lipases in organic solvents). Simulated Moving Bed (SMB) chromatography is scalable for industrial applications .
- Example : Enzymatic resolution of a similar Boc-protected cyclopentane derivative achieved >99% ee using Candida antarctica lipase B .
Q. How can computational modeling predict reactivity or metabolic pathways for this compound?
- Methodology : Perform density functional theory (DFT) calculations to map electrophilic/nucleophilic sites. Use ADMET prediction tools (e.g., SwissADME) to assess metabolic stability, focusing on esterase-mediated Boc cleavage or cytochrome P450 interactions .
Contradictions and Recommendations
- Stability Data : reports stability under "normal conditions," while recommends refrigeration. Resolution : Stability likely depends on solvent and moisture content; confirm via accelerated degradation studies (40°C/75% RH for 1 week) .
- Stereochemical Nomenclature : Some sources (e.g., ) use ambiguous rac prefixes. Recommendation : Always verify configurations with chiral analytical methods .
Safety and Handling
- Hazards : Acute toxicity (H302, H312) and skin irritation (H315) are reported for structurally similar Boc-protected compounds. Use PPE (nitrile gloves, goggles) and work in a fume hood .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
